molecular formula C27H31N5O3 B2499626 2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242994-26-8

2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Número de catálogo B2499626
Número CAS: 1242994-26-8
Peso molecular: 473.577
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" is a complex organic molecule that likely belongs to the class of triazoloquinazolines. This class of compounds has been studied for various biological activities, including antihypertensive effects. The structure suggests the presence of multiple functional groups, such as a triazolone ring fused to a quinazoline moiety, a carboxamide group, and various alkyl substituents, which could contribute to its chemical and biological properties.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves the cyclocondensation of an amino-substituted quinazolinone with one-carbon donors. For instance, a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were synthesized from 3-amino-2-benzylamino-3H-quinazolin-4-one, which in turn was prepared from methyl anthranilate using a novel route . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving the use of cyclopentyl and 3-methylbutyl substituents in the condensation process.

Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by a fused triazole and quinazoline ring system. The presence of a 1,5-dioxo group indicates oxidation at specific positions on the triazolone ring. The benzyl and cyclopentyl groups are likely attached to the quinazoline core, while the 3-methylbutyl substituent may be linked to the triazole ring. The carboxamide moiety at the 8-position suggests a potential site for further chemical modification or interaction with biological targets.

Chemical Reactions Analysis

Triazoloquinazolines can undergo various chemical reactions, particularly at reactive sites such as lactam groups. For example, a novel 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one was synthesized and further transformed to yield a variety of heterocyclic derivatives . The inherent lactam group in these molecules can be chemically modified, indicating that the compound may also be amenable to such transformations, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" are not provided, related triazoloquinazoline compounds typically exhibit significant antihypertensive activity . The physical properties such as solubility, melting point, and stability would depend on the functional groups present and their arrangement in the molecule. Chemical properties like reactivity and the potential for further derivatization would be influenced by the presence of the lactam group and other reactive sites within the molecule. Characterization techniques such as NMR, IR, and mass spectrometry are commonly used to confirm the structure of such compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research on related compounds often focuses on developing new synthetic methods for heterocyclic compounds, including triazoloquinazolines, due to their potential biological activities. For example, studies have described the synthesis of various heterocyclic compounds through reactions involving anthranilamide and isocyanates, leading to the formation of oxazoloquinazolinones and oxazinoquinazolinones. These methods provide a foundation for the synthesis of complex molecules, potentially including the compound (Chern et al., 1988).

Biological Activities and Applications

Heterocyclic compounds such as triazoloquinazolines have been explored for various biological activities, which might hint at the applications of the specific compound mentioned:

  • Antibacterial and Antifungal Properties

    Novel triazoloquinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents against a range of pathogens (Zeydi et al., 2017). This indicates the potential use of similar compounds in developing new antimicrobial drugs.

  • Analgesic Activity

    Some new pyrazoles and triazoles bearing a quinazoline moiety have been prepared and screened for their analgesic activity, revealing the potential of these compounds in pain management (Saad et al., 2011).

  • Antioxidant and Antibacterial Agents

    The design and synthesis of novel benzothiazole-based triazoloquinazoline derivatives have been reported, with some compounds showing significant antioxidant and antibacterial activities, suggesting their usefulness in treating oxidative stress-related diseases and infections (Gadhave & Kuchekar, 2020).

Direcciones Futuras

The future directions for research on 1,2,4-triazole-containing compounds could include the development of new synthesis methods and the exploration of their potential pharmacological activities . Given their versatile biological activities, these compounds could be used in the development of new drugs for a variety of conditions .

Propiedades

IUPAC Name

2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c1-18(2)14-15-30-25(34)22-13-12-20(24(33)28-21-10-6-7-11-21)16-23(22)32-26(30)29-31(27(32)35)17-19-8-4-3-5-9-19/h3-5,8-9,12-13,16,18,21H,6-7,10-11,14-15,17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUWQDVPGLICAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-N-cyclopentyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.